REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].O[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([N+:16]([O-:18])=[O:17])[C:9]=1[O:19][CH3:20].S(OC)(OC)(=O)=O>C1(C)C=CC=CC=1>[CH3:20][O:19][C:9]1[C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH:14]=[CH:15][C:8]=1[O:4][CH3:1])[CH:12]=[O:13] |f:0.1.2|
|
Name
|
|
Quantity
|
957 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1424 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=C(C=O)C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
810 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Toluene was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residual solid dissolved in 5 liters of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 2 liters of 1 N NaOH and 6 liters of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Hexane (7.6 liters) was added slowly
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
product was obtained by filtration
|
Type
|
CUSTOM
|
Details
|
The crude material was recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to yield 1187 g
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C=O)C=CC1OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].O[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([N+:16]([O-:18])=[O:17])[C:9]=1[O:19][CH3:20].S(OC)(OC)(=O)=O>C1(C)C=CC=CC=1>[CH3:20][O:19][C:9]1[C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH:14]=[CH:15][C:8]=1[O:4][CH3:1])[CH:12]=[O:13] |f:0.1.2|
|
Name
|
|
Quantity
|
957 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1424 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=C(C=O)C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
810 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Toluene was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residual solid dissolved in 5 liters of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 2 liters of 1 N NaOH and 6 liters of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Hexane (7.6 liters) was added slowly
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
product was obtained by filtration
|
Type
|
CUSTOM
|
Details
|
The crude material was recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to yield 1187 g
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C=O)C=CC1OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |